3-Amino-7-oxa-1-thiaspiro[3.5]nonane 1,1-dioxide hydrochloride
Description
3-Amino-7-oxa-1-thiaspiro[35]nonane 1,1-dioxide hydrochloride is a chemical compound with the molecular formula C7H13NO3S·HCl It is a spiro compound, characterized by a unique bicyclic structure that includes a sulfur atom and an oxygen atom
Properties
IUPAC Name |
1,1-dioxo-7-oxa-1λ6-thiaspiro[3.5]nonan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S.ClH/c8-6-5-12(9,10)7(6)1-3-11-4-2-7;/h6H,1-5,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKDBSZYSPLKFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(CS2(=O)=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-oxa-1-thiaspiro[3.5]nonane 1,1-dioxide hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable amino alcohol with a sulfur-containing reagent, followed by oxidation to introduce the sulfone group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs automated systems to control reaction parameters precisely, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-oxa-1-thiaspiro[3.5]nonane 1,1-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfone group to a sulfide or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino derivatives.
Scientific Research Applications
3-Amino-7-oxa-1-thiaspiro[3.5]nonane 1,1-dioxide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-7-oxa-1-thiaspiro[3.5]nonane 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-thiaspiro[3.5]nonane 1,1-dioxide hydrochloride
- 7-oxa-1-thia-2-azaspiro[3.5]nonane 1,1-dioxide
Uniqueness
3-Amino-7-oxa-1-thiaspiro[3.5]nonane 1,1-dioxide hydrochloride is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective.
Biological Activity
3-Amino-7-oxa-1-thiaspiro[3.5]nonane 1,1-dioxide hydrochloride is a compound with potential therapeutic applications due to its unique structural features. This article examines its biological activity, including antimicrobial properties, effects on cellular mechanisms, and potential therapeutic uses.
- IUPAC Name : this compound
- Molecular Formula : C₇H₁₄ClNO₃S
- Molecular Weight : 227.71 g/mol
- CAS Number : 2230798-92-0
Antimicrobial Properties
Research indicates that compounds similar to 3-amino-7-oxa-1-thiaspiro[3.5]nonane often exhibit significant antimicrobial activity. For instance, derivatives of spiroheterocycles, including thiazolidinone and thiazole compounds, have shown effectiveness against various bacterial strains and fungi. A study highlighted that Mannich bases derived from thiazolidinones possess notable antibacterial and antifungal activities, suggesting a promising avenue for further exploration of this compound's derivatives in antimicrobial applications .
The biological activity of 3-amino-7-oxa-1-thiaspiro[3.5]nonane may be attributed to its ability to interact with specific cellular components:
- Cell Wall Synthesis Inhibition : Similar compounds have been shown to affect the expression of genes associated with cell wall biosynthesis, including glucanases and pectinesterases, leading to impaired growth in certain fungi .
- Enzyme Modulation : The compound may modulate enzymes involved in metabolic pathways, potentially influencing processes like oxidative stress response and cellular signaling.
Case Studies
- Antimicrobial Evaluation : A study synthesized various derivatives of spiro compounds and evaluated their antimicrobial activity against a range of pathogens. The results indicated that certain derivatives exhibited higher potency than standard antibiotics, highlighting the potential of spiro compounds in developing new antimicrobial agents .
- Cellular Impact Study : In vitro studies demonstrated that treatment with spiro compounds led to altered gene expression profiles in treated cultures compared to controls. This suggests that the compound may influence critical cellular functions, including stress response mechanisms and metabolic regulation .
Data Summary
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₄ClNO₃S |
| Molecular Weight | 227.71 g/mol |
| CAS Number | 2230798-92-0 |
| Antimicrobial Activity | Significant against various pathogens |
| Mechanisms of Action | Inhibition of cell wall synthesis; enzyme modulation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-amino-7-oxa-1-thiaspiro[3.5]nonane 1,1-dioxide hydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis of spirocyclic compounds like this typically involves cyclization of precursors containing oxa- and thiaspiro moieties. Key steps include:
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to promote cyclization .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates .
- Purification : Crystallization from ethanol/water mixtures improves purity .
- Critical parameters : Temperature (60–80°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 for amine:precursor) .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm spirocyclic connectivity and amine proton environment .
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks .
- Mass spectrometry (HRMS) : Validates molecular weight (C₈H₁₅ClN₂O₃S; theoretical 278.7 g/mol) .
- Data interpretation : Cross-reference spectral data with computed values (e.g., PubChem CID 155970456) to resolve ambiguities .
Q. What solvent systems are recommended for solubility and stability studies?
- Solubility : High solubility in DMSO (>50 mg/mL) and moderate in water (10–20 mg/mL) due to the hydrochloride salt .
- Stability : Store at −20°C in airtight, desiccated containers to prevent hydrolysis of the sulfone group .
Advanced Research Questions
Q. How does the spirocyclic scaffold influence reactivity in nucleophilic substitution or oxidation reactions?
- Mechanistic insights :
- Nucleophilic substitution : The strained spirocyclic structure enhances reactivity at the amine group, enabling coupling with electrophiles (e.g., acyl chlorides) .
- Oxidation : The sulfone group (1,1-dioxide) is redox-inert, but the oxa-ring can undergo epoxidation with mCPBA .
- Experimental design : Use kinetic studies (e.g., UV-Vis monitoring) to compare reaction rates with non-spiro analogues .
Q. What biological targets or pathways are associated with this compound, and how can its activity be validated?
- Hypothesis-driven approach :
- Target identification : Screen against enzyme libraries (e.g., kinases, GPCRs) due to structural similarity to bioactive spirocycles .
- In vitro assays : Measure IC₅₀ in enzyme inhibition assays (e.g., fluorescence-based) .
- Cellular models : Test neuroprotective effects in SH-SY5Y cells under oxidative stress .
- Data validation : Replicate results across 3+ biological replicates and confirm target engagement via SPR or ITC .
Q. How can computational modeling (e.g., DFT, molecular docking) guide functionalization of this scaffold?
- Workflow :
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict reactive sites .
- Docking studies : Use AutoDock Vina to simulate binding to proposed targets (e.g., FXR receptors) .
- Validation : Compare computed binding energies with experimental IC₅₀ values .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields or biological activity?
- Root-cause analysis :
| Potential Issue | Resolution |
|---|---|
| Impurity in starting material | Use HPLC-purified precursors |
| Degradation during storage | Confirm stability via TLC/HPLC pre-use |
| Biological assay variability | Standardize protocols (e.g., ATP levels in cell assays) |
- Best practices : Report detailed experimental conditions (e.g., solvent lot numbers, equipment calibration) .
Q. What strategies improve reproducibility in spirocyclic compound synthesis?
- Standardized protocols :
- Catalyst pre-activation : Stir catalysts (e.g., ZnCl₂) under nitrogen for 1 hr before use .
- In-line monitoring : Use FTIR or ReactIR to track reaction progress in real time .
- Collaborative validation : Share samples with independent labs for NMR/mass spec cross-verification .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Hazard mitigation :
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods during weighing/dissolution due to dust formation .
- Spill management : Neutralize with 10% sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
